1,8-Naphthyridine-4-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Naphthyridine-4-ylmethanol is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are characterized by a naphthalene ring system in which two carbon atoms are replaced by nitrogen atoms. The presence of a hydroxymethyl group at the 4-position of the naphthyridine ring gives this compound unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,8-Naphthyridine-4-ylmethanol can be synthesized through various methods. One common approach involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of a Lewis acid catalyst . Another method involves the Friedländer reaction, which uses 2-aminonicotinaldehyde as a starting material with various carbonyl reaction partners . This reaction can be performed in water as a solvent, making it a greener and more sustainable approach .
Industrial Production Methods
Industrial production of this compound typically involves large-scale multicomponent reactions or Friedländer reactions under optimized conditions to ensure high yield and purity. The use of ionic liquids as reaction media has also been explored to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Naphthyridine-4-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxymethyl group to a carboxyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or halogenating agents.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted naphthyridines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,8-Naphthyridine-4-ylmethanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,8-naphthyridine-4-ylmethanol involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for metal ions, forming complexes that exhibit catalytic activity and thermal stability . In biological systems, the compound can interact with DNA sequences, leading to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nalidixic Acid: Another antibacterial agent with a 1,8-naphthyridine structure.
Trovafloxacin: A broad-spectrum antibiotic that also features a 1,8-naphthyridine ring system.
Uniqueness
1,8-Naphthyridine-4-ylmethanol is unique due to the presence of the hydroxymethyl group at the 4-position, which imparts distinct chemical reactivity and biological activity compared to other 1,8-naphthyridine derivatives. This functional group allows for further chemical modifications and enhances the compound’s potential as a versatile building block in synthetic chemistry and drug development .
Eigenschaften
Molekularformel |
C9H8N2O |
---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
1,8-naphthyridin-4-ylmethanol |
InChI |
InChI=1S/C9H8N2O/c12-6-7-3-5-11-9-8(7)2-1-4-10-9/h1-5,12H,6H2 |
InChI-Schlüssel |
YLWULDHCZNUIOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2N=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.